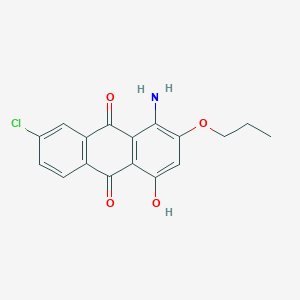
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is an anthraquinone derivative. Anthraquinone derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, exhibits interesting chemical and biological properties that make it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthraquinone derivatives.
Amination: The amino group is introduced at the 1st position through nucleophilic substitution reactions using ammonia or amines.
Hydroxylation: The hydroxyl group at the 4th position is introduced via hydroxylation reactions using reagents like hydrogen peroxide or peracids.
Propoxylation: The propoxy group at the 2nd position is introduced through etherification reactions using propyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding hydroquinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins involved in cellular processes, such as topoisomerases and kinases.
Pathways: It affects cellular pathways related to DNA replication, repair, and apoptosis, leading to its potential anticancer and antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-4-hydroxy-9,10-anthraquinone: Lacks the chlorine and propoxy groups, resulting in different chemical and biological properties.
7-Chloro-4-hydroxy-9,10-anthraquinone: Lacks the amino and propoxy groups, affecting its reactivity and applications.
2-Propoxy-9,10-anthraquinone: Lacks the amino and chloro groups, leading to variations in its chemical behavior.
Uniqueness
1-Amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
88605-06-5 |
|---|---|
Molekularformel |
C17H14ClNO4 |
Molekulargewicht |
331.7 g/mol |
IUPAC-Name |
1-amino-7-chloro-4-hydroxy-2-propoxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14ClNO4/c1-2-5-23-12-7-11(20)13-14(15(12)19)17(22)10-6-8(18)3-4-9(10)16(13)21/h3-4,6-7,20H,2,5,19H2,1H3 |
InChI-Schlüssel |
HDXNFGCJFMDUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


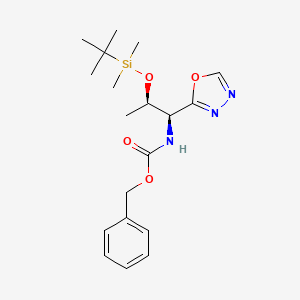

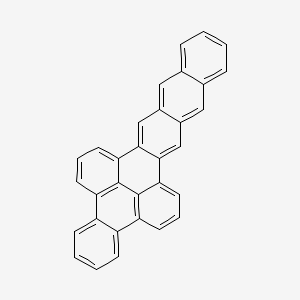
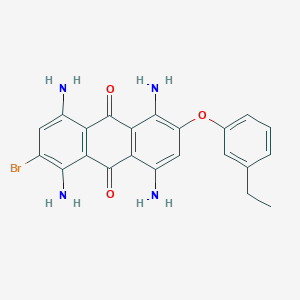
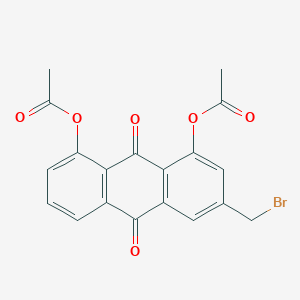
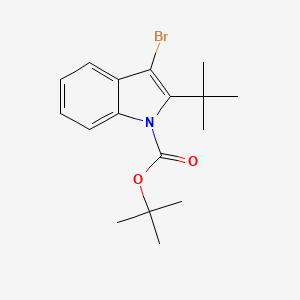
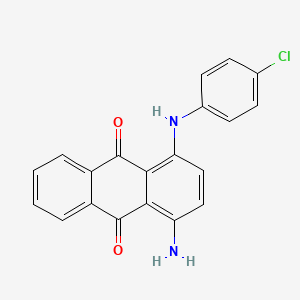
![Thieno[2,3-c]pyridine-6(5H)-carboxylicacid,2-[(2-aminoacetyl)amino]-3-(2-chlorobenzoyl)-4,7-dihydro-,ethylester](/img/structure/B13139013.png)

![1-Chloro-1H-cyclobuta[de]naphthalene](/img/structure/B13139019.png)
![2',6'-Dimethyl-1',4'-dihydro-[2,4'-bipyridine]-3',5'-dicarbonitrile](/img/structure/B13139020.png)

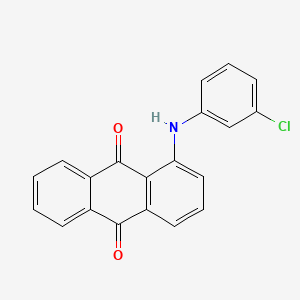
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B13139060.png)
